molecular formula C10H13NO2 B3051078 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone CAS No. 30858-79-8

1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone

Cat. No.: B3051078
CAS No.: 30858-79-8
M. Wt: 179.22 g/mol
InChI Key: UTFWDAGLPYYPIN-UHFFFAOYSA-N
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Description

1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a phenyl ring substituted with a hydroxyethylamino group and an ethanone group

Mechanism of Action

Target of Action

The primary target of 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone, also known as AHE, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . The QS system is a mechanism that bacteria use to coordinate behavior based on their population density. In P. aeruginosa, this system controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its target by suppressing the secretion of acyl-homoserine lactones , which are signaling molecules in the QS system . This interaction inhibits the expression of QS-related genes, thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE leads to an inhibition of the activity of antioxidant enzymes, which results in enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa, which could be a reason for the attenuated virulence of the bacterium .

Pharmacokinetics

Its molecular weight of 16420100 and boiling point of 142-144 °C suggest that it may have good bioavailability .

Result of Action

The result of AHE’s action is a notable suppression of the secretion of virulence factors in P. aeruginosa . This suppression, along with the disturbance in the bacterium’s metabolism caused by enhanced oxidative stress, leads to a reduction in the virulence of P. aeruginosa .

Action Environment

The action of AHE can be influenced by various environmental factors. For instance, the concentration of AHE can affect its efficacy, with sub-MIC (minimum inhibitory concentration) levels being sufficient to suppress the secretion of acyl-homoserine lactones

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with ethylene glycol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydroxyethylamino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenyl ethanones

Scientific Research Applications

1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone can be compared with similar compounds such as:

    4-Acetylphenethyl alcohol: Similar structure but lacks the hydroxyethylamino group.

    4-(2-Hydroxyethyl)acetophenone: Similar structure but lacks the amino group.

    4-(2-Amino-1-hydroxyethyl)phenyl ethanone: Similar structure but differs in the position of the hydroxyethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-hydroxyethylamino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWDAGLPYYPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289764
Record name 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30858-79-8
Record name NSC63637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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